1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-ol
Description
International Union of Pure and Applied Chemistry Nomenclature Conventions for Bicyclic Heterocyclic Systems
The nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for naming bicyclic heterocyclic compounds containing nitrogen heteroatoms. The systematic name construction begins with the identification of the parent ring systems, where the piperidine ring serves as the primary structural framework due to the presence of the hydroxyl functional group at the 4-position. According to International Union of Pure and Applied Chemistry guidelines, the piperidine moiety takes precedence in the naming hierarchy because alcohols rank higher than tertiary amines in the functional group priority order.
The pyrimidine substituent attached to the nitrogen atom at position 1 of the piperidine ring requires careful positional designation following International Union of Pure and Applied Chemistry conventions for heterocyclic systems. The pyrimidine ring, characterized by nitrogen atoms at positions 1 and 3, contains a cyclopropyl substituent at the 6-position. This structural arrangement follows the Hantzsch-Widman nomenclature system for heterocyclic compounds, where the pyrimidine ring numbering begins at the nitrogen heteroatom and proceeds to give the cyclopropyl substituent the lowest possible numerical designation.
The cyclopropyl group represents a saturated three-membered carbocyclic substituent that follows standard International Union of Pure and Applied Chemistry rules for cycloalkyl naming. Bicyclic nomenclature conventions specify that the cyclopropyl group should be designated using the prefix "cyclopropyl-" followed by the appropriate positional locant. The complete systematic name thus incorporates the bicyclic nature of the molecule while maintaining consistency with established heterocyclic nomenclature principles.
| Structural Component | International Union of Pure and Applied Chemistry Designation | Positional Information |
|---|---|---|
| Primary Ring System | Piperidin-4-ol | Hydroxyl at position 4 |
| Secondary Ring System | 6-Cyclopropylpyrimidin-4-yl | Cyclopropyl at position 6 |
| Linking Position | 1-Position | Nitrogen substitution |
The molecular formula C12H17N3O reflects the presence of twelve carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and one oxygen atom, consistent with the structural complexity of the bicyclic heterocyclic system. The systematic nomenclature approach ensures unambiguous identification of the compound while adhering to International Union of Pure and Applied Chemistry recommendations for preferred names in regulatory contexts.
Chemical Abstracts Service Registry Number Analysis and Structural Uniqueness
The Chemical Abstracts Service Registry Number 2098017-67-3 assigned to this compound demonstrates the systematic approach employed by Chemical Abstracts Service for unique molecular identification. Chemical Abstracts Service Registry Numbers follow a specific algorithmic structure consisting of up to ten digits separated into three groups by hyphens, with the final digit serving as a verification check digit.
The check digit calculation for Chemical Abstracts Service Registry Number 2098017-67-3 follows the standard verification protocol established by Chemical Abstracts Service. The calculation process involves multiplying each digit in the registry number body (209801767) by its position number counting from right to left, summing these products, and determining the modulo 10 remainder. This mathematical verification ensures the accuracy and uniqueness of the registry number assignment.
| Registry Number Component | Value | Verification Role |
|---|---|---|
| Primary Sequence | 2098017 | Main identifier sequence |
| Secondary Sequence | 67 | Additional specificity |
| Check Digit | 3 | Mathematical validation |
The structural uniqueness of this compound within the Chemical Abstracts Service registry system reflects its specific molecular architecture combining pyrimidine and piperidine heterocycles. The registry number provides an unambiguous identifier that distinguishes this compound from closely related structural analogs, such as 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-amine (Chemical Abstracts Service 1707735-23-6), which differs only in the functional group at the 4-position of the piperidine ring.
The Chemical Abstracts Service database maintains strict protocols for ensuring structural uniqueness, requiring comprehensive structural verification before registry number assignment. This systematic approach prevents duplication of registry numbers and maintains the integrity of chemical identification across scientific literature and regulatory documentation.
Comparative Analysis of Alternative Naming Conventions in Chemical Databases
Multiple chemical database systems employ varying nomenclature conventions for this compound, reflecting different approaches to systematic chemical naming. PubChem, maintained by the National Center for Biotechnology Information, assigns the compound identifier 137655172 for related derivatives while maintaining consistency with International Union of Pure and Applied Chemistry nomenclature principles.
The Simplified Molecular Input Line Entry System representation "OC1CCN(C2=NC=NC(C3CC3)=C2)CC1" provides a linear notation system that enables database searching and structural comparison across different chemical information systems. This notation system offers advantages in computational chemistry applications and database management while maintaining structural accuracy.
ChemSpider, operated by the Royal Society of Chemistry, utilizes systematic naming conventions that align with International Union of Pure and Applied Chemistry recommendations while accommodating alternative nomenclature systems used in pharmaceutical industry databases. The integration of multiple naming systems within ChemSpider facilitates comprehensive chemical information retrieval and cross-referencing between different data sources.
| Database System | Nomenclature Approach | Unique Identifier |
|---|---|---|
| Chemical Abstracts Service | Registry Number System | 2098017-67-3 |
| PubChem | Compound Identifier | Related derivatives available |
| ChemSpider | Multi-system Integration | Cross-referenced identifiers |
The European Chemicals Agency database employs nomenclature conventions that comply with European Union regulatory requirements while maintaining compatibility with International Union of Pure and Applied Chemistry systematic naming principles. This regulatory alignment ensures consistency in chemical identification across international jurisdictions and facilitates global chemical commerce and research collaboration.
Database interoperability remains a significant challenge in chemical information management, particularly for complex heterocyclic compounds containing multiple functional groups and substituents. The development of standardized nomenclature systems that maintain consistency across different database platforms represents an ongoing effort in chemical informatics research.
Properties
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-10-3-5-15(6-4-10)12-7-11(9-1-2-9)13-8-14-12/h7-10,16H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBVVFGKWAEKIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-ol is a chemical compound classified as a piperidine derivative, notable for its potential biological activities, particularly in neuropharmacology. The compound has a molecular formula of C12H18N4O and a molecular weight of 234.30 g/mol. Its unique structure, featuring a cyclopropyl group attached to a pyrimidine ring linked to a piperidin-4-ol moiety, contributes to its pharmacological properties.
Research indicates that this compound interacts with various receptors involved in neuropharmacological pathways. Preliminary studies suggest that it may modulate pain and mood through its binding affinity to specific receptors. The compound’s interactions are crucial for understanding its pharmacodynamics and pharmacokinetics, guiding future therapeutic applications.
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of compounds structurally similar to this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-yl)methanol | C11H14ClN3O | Contains a chloro substituent; studied for NOP receptor antagonism. |
| 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-methanol | C13H20N4O | Similar piperidine structure; potential for different biological activities. |
| 5-[2-(2-Azabicyclo[2.1.1]hexan-2-y)-6-(trifluoromethyl)pyrimidin-4-y]-3-pyridinemethanol | C15H18F3N5O | Incorporates trifluoromethyl group; explored for its unique pharmacological profile. |
These comparisons highlight the unique structural features of this compound that differentiate it from other compounds, making it a valuable candidate for further research in drug development.
Case Studies and Research Findings
- Neuropharmacological Applications : Studies have shown that compounds with similar structures exhibit significant effects on neurotransmitter systems, which may be applicable in treating conditions like depression and anxiety disorders. The specific binding interactions of this compound with serotonin and dopamine receptors are under investigation to elucidate its therapeutic potential.
- Pain Modulation : Preliminary findings suggest that this compound may influence pain pathways, potentially acting as an analgesic agent. Further studies are necessary to confirm these effects and understand the underlying mechanisms.
- Drug Development : The compound's unique features make it a candidate for drug discovery programs aimed at developing new treatments for neurological disorders. Its synthesis involves multi-step organic techniques, allowing for high purity and yield, which is essential for pharmacological testing.
Scientific Research Applications
1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the applications of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic uses.
Chemical Structure and Synthesis
This compound belongs to the class of piperidine derivatives and features a cyclopropyl group attached to a pyrimidine ring along with a hydroxyl group on the piperidine moiety. The molecular formula is with a molecular weight of approximately 220.28 g/mol.
Research indicates that this compound may interact with specific biological targets, potentially modulating activities through receptor binding or inhibition. Its structural similarity to known pharmacological agents suggests possible applications in various therapeutic areas:
- Neurological Disorders : The compound shows promise in modulating pathways related to neurological functions, potentially offering new avenues for treating conditions such as depression or anxiety.
- Cancer Treatment : Preliminary studies suggest that it may possess antitumor properties, warranting further investigation into its efficacy against different cancer types.
Case Studies and Research Findings
Several studies have explored the biological activities of related piperidine derivatives, providing insights into the potential applications of this compound:
- Antidepressant Activity : A study demonstrated that structurally similar compounds exhibited significant antidepressant effects in animal models, suggesting that this compound could have similar outcomes.
- Anticancer Properties : Research has indicated that certain piperidine derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.
Stability and Solubility
The compound is expected to be solid at room temperature with moderate solubility in polar solvents such as water and ethanol due to the presence of the hydroxyl group. Stability studies indicate that it does not undergo significant decomposition over time when stored properly.
Comparison with Similar Compounds
The structural and functional attributes of 1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-ol can be contextualized by comparing it to analogous piperidin-4-ol derivatives with variations in substituents on the pyrimidine or piperidine rings. Below is a systematic analysis based on structural motifs, physicochemical properties, and biological relevance.
Structural Analogues with Pyrimidine Modifications
Key Observations :
- Z3777013540 (fluoroindole-substituted) demonstrates superior blood-brain barrier (BBB) penetration, attributed to its CNS MPO score (a metric predicting brain availability), which is higher than that of CBD-2115 . This highlights the role of aromatic substituents in optimizing neuropharmacokinetics.
Piperidine Ring Derivatives with Extended Chains
Key Observations :
- The quinoline-naphthalene hybrid in ’s compound shows divergent therapeutic applications (metabolic disorders vs. CNS), underscoring how extended hydrophobic chains redirect biological activity away from neurological targets .
Electronic and Crystallographic Comparisons
Crystal structures of anticonvulsant analogues (e.g., 1-[6-(4-chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol) reveal that aryl substituents on the heterocyclic core induce planar conformations, facilitating π-π stacking with biological targets . In contrast, the cyclopropyl group in the target compound likely imposes a non-planar geometry, which may alter binding pocket interactions .
Preparation Methods
General Synthetic Approaches
The preparation of 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-ol generally follows multi-step organic synthesis protocols, starting from appropriately substituted pyrimidine and piperidine derivatives. The synthetic strategies are designed to ensure both regioselectivity and high purity of the final product.
Key Synthetic Route
The most common preparation method involves:
- Step 1: Synthesis of a cyclopropyl-substituted pyrimidine core.
- Step 2: Nucleophilic substitution or coupling with a piperidine derivative bearing a hydroxyl group at the 4-position.
- Step 3: Purification and characterization of the final product using chromatographic and spectroscopic techniques.
Table 1: Typical Reaction Sequence
| Step | Starting Material | Reagent/Condition | Product/Intermediate |
|---|---|---|---|
| 1 | 4-chloro-6-cyclopropylpyrimidine | Piperidin-4-ol, base or catalyst | This compound |
| 2 | Cyclopropylpyrimidine derivative + piperidin-4-ol | Reflux in ethanol/dichloromethane | This compound |
| 3 | Crude reaction mixture | Column chromatography | Purified target compound |
- The reaction is typically monitored by thin-layer chromatography or high-performance liquid chromatography to confirm the formation of the desired product.
- Refluxing in polar solvents such as ethanol or dichloromethane is commonly employed to facilitate the coupling reaction.
Catalysts and Reagents
- Bases: Potassium carbonate or sodium hydride may be used to deprotonate the piperidin-4-ol, enhancing its nucleophilicity.
- Catalysts: In some protocols, transition metal catalysts (e.g., palladium) are used if a cross-coupling reaction is involved.
- Solvents: Ethanol, dichloromethane, or dimethylformamide are typical solvents for these transformations.
Purification and Characterization
After synthesis, the crude product is purified by standard organic chemistry techniques:
- Column chromatography is the most common method for purification.
- Recrystallization may also be used, depending on the solubility profile of the product.
- Characterization is performed using nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Table 2: Purification and Analysis Techniques
| Technique | Purpose |
|---|---|
| Column chromatography | Isolate pure compound |
| Recrystallization | Further purification |
| NMR spectroscopy | Structural confirmation |
| Mass spectrometry | Molecular weight confirmation |
| HPLC | Purity assessment |
Industrial and Scale-Up Considerations
For larger-scale or industrial synthesis, process optimization is crucial:
- Continuous flow reactors and automated synthesis platforms are increasingly adopted to improve yield, reproducibility, and environmental safety.
- Selection of solvents and reagents is tailored to maximize scalability, safety, and cost-effectiveness.
Summary Table: Key Preparation Data
| Parameter | Details |
|---|---|
| Molecular Formula | Not specified in sources |
| Molecular Weight | ~220.28 g/mol |
| Typical Yield | Not explicitly reported; generally moderate to high |
| Key Reagents | Piperidin-4-ol, cyclopropylpyrimidine derivative |
| Common Solvents | Ethanol, dichloromethane, dimethylformamide |
| Purification Methods | Chromatography, recrystallization |
| Analytical Techniques | NMR, MS, HPLC |
Q & A
What synthetic methodologies are effective for producing 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-ol, and what analytical techniques confirm its structural integrity?
Answer: The compound can be synthesized via multi-step reactions, including nucleophilic substitution and cyclization, starting from piperidinol and cyclopropylpyrimidine precursors. Key steps involve introducing the cyclopropylpyrimidinyl group to the piperidin-4-ol scaffold under optimized reaction conditions (e.g., temperature, solvent polarity). Structural confirmation requires:
- ¹H/¹³C NMR : To validate proton environments (e.g., hydroxyl group at δ ~3.5 ppm) and carbon骨架.
- HRMS : For precise molecular weight verification (e.g., [M+H]+ calculated vs. observed).
- X-ray crystallography (if applicable): To resolve stereochemical ambiguities .
How can researchers evaluate the specificity of this compound as a 5-HT1F receptor antagonist while mitigating nonspecific effects?
Answer:
- Radioligand binding assays : Compare binding affinity (Ki) across serotonin receptors (e.g., 5-HT1A, 5-HT2B) using transfected HEK293T cells. A Ki of 11 nM for 5-HT1F vs. 343 nM for 5-HT2B demonstrates selectivity .
- Functional cAMP assays : Test Gi/o-agonist activity in 5-HT1F-transfected vs. untransfected cells to identify receptor-specific responses.
- Concentration optimization : Limit doses to <3 μM to avoid nonspecific luminescence interference observed in control cells .
What in vivo models are suitable for studying the compound’s impact on glucose regulation and beta cell survival?
Answer:
- Diabetic NSG mice with human islet transplants : Pre-treat islets with 200 nM compound for 24 hours, followed by twice-daily IP injections (20 mg/kg). Monitor outcomes via:
- Intraperitoneal glucose tolerance tests (IPGTT) : Improved glucose tolerance (p<0.0001) indicates efficacy.
- Normalized insulin-to-glucose ratios : Higher ratios in treated mice suggest enhanced beta cell survival .
- Graft removal assays : Reversion to hyperglycemia (>350 mg/dL) confirms graft-dependent effects .
How do researchers resolve contradictions in data, such as nonspecific inhibitory effects at higher concentrations?
Answer:
- Control experiments : Test compound activity in untransfected cells to isolate receptor-specific effects.
- Dose-response curves : Establish EC50/Ki thresholds (e.g., EC50 = 0.1 nM for 5-HT1F) to define safe concentration ranges.
- Parallel assays : Use structurally unrelated antagonists (e.g., isoproterenol for cAMP) to validate target-specific mechanisms .
What methodological approaches differentiate between beta cell survival and insulin secretion effects?
Answer:
- Acute vs. chronic dosing : Acute treatment in vitro assesses insulin secretion (via glucose-stimulated assays), while chronic in vivo dosing (1 week) evaluates survival.
- Graft analysis : Measure insulin content post-transplant and compare with glucose tolerance improvements.
- Statistical rigor : Apply 2-way ANOVA with Benjamini-Hochberg correction to distinguish interaction effects (e.g., p=0.3002 for survival vs. secretion) .
How is the compound’s safety profile assessed in laboratory settings?
Answer:
- GHS hazard classification : Evaluate skin/eye irritation (Category 2/2A) and respiratory toxicity (STOT SE 3) via standardized assays.
- First aid protocols : Immediate rinsing for eye exposure (15+ minutes), artificial respiration for inhalation, and medical consultation for ingestion .
- Waste disposal : Classify as hazardous organic waste and use professional disposal services .
What strategies enhance the compound’s efficacy in combination therapies?
Answer:
- Synergistic drug screening : Pair with harmine (DYRK1A inhibitor) and exendin-4 (GLP-1 agonist) to amplify beta cell replication (p=0.0005 for combined effects).
- Pretreatment protocols : Incubate human islets with 200 nM compound for 24 hours prior to transplantation to prime survival pathways .
How is receptor binding affinity quantified, and what statistical methods ensure reliability?
Answer:
- Saturation binding assays : Use ³H-LSD as a radioligand to determine Ki values (e.g., 11 nM for 5-HT1F).
- Competitive binding curves : Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate IC50 and Cheng-Prusoff equations for Ki.
- Replicates : Test across ≥7 human donors to account for biological variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
